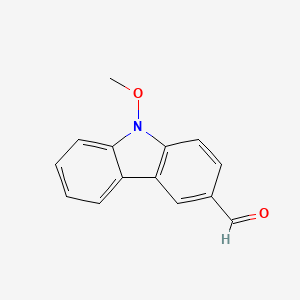

N-methoxy-3-formylcarbazole

Description

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

9-methoxycarbazole-3-carbaldehyde |

InChI |

InChI=1S/C14H11NO2/c1-17-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3 |

InChI Key |

LGLGSEILIYMFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CON1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

N-methoxy-3-formylcarbazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-3-formylcarbazole is a derivative of carbazole (B46965), a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. The carbazole scaffold is a key pharmacophore in various biologically active molecules, exhibiting a wide range of therapeutic properties. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

This compound (also known as 9-methoxycarbazole-3-carbaldehyde) is characterized by the presence of a methoxy (B1213986) group at the nitrogen atom of the carbazole ring and a formyl group at the 3-position. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 117592-01-5 | [1] |

| Molecular Formula | C₁₄H₁₁NO₂ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| Physical Description | Oil | [1] |

| Purity | >98% | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Not specified; general advice suggests warming and ultrasonication for higher solubility. | [1] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from carbazole. The following is a representative experimental protocol based on established synthetic methodologies for related carbazole derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: N-amination of Carbazole

-

To a solution of carbazole in a suitable solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the mixture for 30 minutes to form the carbazolyl anion.

-

Add a suitable aminating agent, such as chloroamine or O-(mesitylenesulfonyl)hydroxylamine, dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-aminocarbazole.

Step 2: N-methylation of N-aminocarbazole

-

Dissolve N-aminocarbazole in a suitable solvent (e.g., tetrahydrofuran).

-

Add a base (e.g., triethylamine) followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate).

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield N-methoxycarbazole.

Step 3: Formylation of N-methoxycarbazole

-

Subject N-methoxycarbazole to a Vilsmeier-Haack formylation reaction.

-

In a flask, cool a mixture of a suitable solvent (e.g., anhydrous 1,2-dichloroethane) and a formylating agent (e.g., phosphoryl chloride and dimethylformamide) in an ice bath.

-

Add a solution of N-methoxycarbazole in the same solvent dropwise to the cooled formylating reagent.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide (B78521) solution).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Caption: Synthetic workflow for this compound.

Spectral Properties

Detailed spectral analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ 10.10 (s, 1H, -CHO), 8.59 (s, 1H, ArH), 8.13 (d, J = 7.7 Hz, 1H, ArH), 8.04 (d, J = 8.3 Hz, 1H, ArH), 7.60 (d, J = 8.5 Hz, 2H, ArH), 7.57 (s, 1H, ArH), 7.40 (bs, 1H, ArH), 4.20 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 192.1, 147.2, 138.5, 138.4, 129.5, 126.3, 125.2, 120.8, 120.7, 120.4, 120.2, 108.6, 108.5, 63.4.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Specific experimental mass spectral data for this compound is not available. For the related compound 3-methoxy-9H-carbazole, the mass spectrum shows a molecular ion peak corresponding to its molecular weight. A similar fragmentation pattern, including the molecular ion peak at m/z 225, would be expected for this compound.

Biological Activity and Potential Signaling Pathways

While specific biological studies on this compound are limited, the broader class of N-substituted carbazole derivatives has been extensively investigated for various pharmacological activities.

Potential Therapeutic Applications

-

Neuroprotection: Many N-substituted carbazole derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models. These compounds have been shown to protect neuronal cells from oxidative stress-induced injury, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Antimicrobial Activity: Carbazole alkaloids and their synthetic derivatives have been reported to possess significant antibacterial and antifungal properties. The planar carbazole ring system can intercalate with microbial DNA, and various substitutions on the ring can enhance this activity.

Hypothetical Signaling Pathway Involvement

The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of other carbazole derivatives, potential mechanisms of action could involve the modulation of pathways related to oxidative stress and cell survival. For instance, some neuroprotective carbazoles are known to influence the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.

Caption: Hypothetical signaling pathway for neuroprotection.

Conclusion

This compound is a carbazole derivative with potential for further investigation in the field of drug discovery. This technical guide has summarized its known physicochemical properties and provided a detailed synthetic protocol. While specific biological data for this compound is currently lacking, the established neuroprotective and antimicrobial activities of the N-substituted carbazole class of compounds provide a strong rationale for its future biological evaluation. Further research is warranted to elucidate its precise mechanism of action and to explore its therapeutic potential.

References

Spectroscopic and Structural Elucidation of N-methoxy-3-formylcarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-3-formylcarbazole is a derivative of carbazole (B46965), a heterocyclic aromatic compound known for its presence in various natural products and its utility as a scaffold in medicinal chemistry and materials science. The introduction of a methoxy (B1213986) group at the nitrogen atom and a formyl group at the 3-position is anticipated to modulate its electronic properties and biological activity. This technical guide provides a detailed analysis of the expected spectral characteristics of this compound based on comparative data from closely related analogues. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for its synthesis and characterization. This document serves as a foundational resource for researchers engaged in the synthesis, identification, and application of novel carbazole derivatives.

Introduction

Carbazole and its derivatives have garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The rigid, planar structure of the carbazole nucleus makes it an attractive pharmacophore. Chemical modification of the carbazole ring, such as N-substitution and functionalization at the 3 and 6 positions, allows for the fine-tuning of its physicochemical and biological properties. The title compound, this compound (also known as 9-methoxy-9H-carbazole-3-carbaldehyde), is a subject of interest for its potential as a synthetic intermediate and a bioactive molecule. This guide aims to provide a comprehensive overview of its expected spectral data to aid in its unambiguous identification and characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of known data for isomers and N-alkylated analogues.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~9.9 - 10.1 | s | - | 1H | H-10 (CHO) |

| ~8.4 - 8.6 | d | ~1.5 | 1H | H-4 |

| ~8.1 - 8.3 | d | ~7.8 | 1H | H-5 |

| ~7.8 - 8.0 | dd | ~8.4, 1.5 | 1H | H-2 |

| ~7.4 - 7.6 | m | - | 2H | H-6, H-8 |

| ~7.2 - 7.4 | t | ~7.5 | 1H | H-7 |

| ~4.1 - 4.3 | s | - | 3H | H-11 (N-OCH₃) |

Rationale for Prediction: The chemical shifts are estimated based on data for 9-ethyl-9H-carbazole-3-carbaldehyde and 1,4-dimethoxy-9H-carbazole-3-carbaldehyde. The aldehyde proton is expected to be the most deshielded proton. The protons on the formyl-substituted ring (H-2, H-4) will be downfield due to the electron-withdrawing effect of the aldehyde. The N-methoxy protons are predicted to appear as a singlet in the region of 4.1-4.3 ppm.

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~191 - 193 | C-10 (CHO) |

| ~142 - 144 | C-4a |

| ~140 - 142 | C-8a |

| ~131 - 133 | C-3 |

| ~128 - 130 | C-4 |

| ~126 - 128 | C-5a |

| ~124 - 126 | C-2 |

| ~122 - 124 | C-6 |

| ~120 - 122 | C-1 |

| ~110 - 112 | C-8 |

| ~109 - 111 | C-5 |

| ~108 - 110 | C-7 |

| ~60 - 65 | C-11 (N-OCH₃) |

Rationale for Prediction: The aldehyde carbon is expected at a characteristic downfield shift. The aromatic carbon shifts are estimated by considering the substituent effects of the formyl and N-methoxy groups on the carbazole skeleton, with reference to known carbazole derivatives.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3150 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1680 - 1700 | Strong | Aldehyde C=O stretch |

| ~1580 - 1620 | Strong | Aromatic C=C stretch |

| ~1450 - 1480 | Medium | Aromatic C=C stretch |

| ~1300 - 1350 | Strong | C-N stretch |

| ~1100 - 1150 | Strong | C-O stretch (methoxy) |

| ~740 - 760 | Strong | ortho-disubstituted benzene (B151609) C-H bend |

Rationale for Prediction: The most characteristic peaks will be the strong carbonyl stretch of the aldehyde and the C-H stretches of the aldehyde group. The other vibrations are predicted based on the general IR spectra of aromatic aldehydes and carbazole derivatives.

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 225 | High | [M]⁺ (Molecular Ion) |

| 210 | Moderate | [M - CH₃]⁺ |

| 196 | High | [M - CHO]⁺ |

| 182 | Moderate | [M - N-OCH₃]⁺ |

| 167 | Moderate | [C₁₂H₉N]⁺ (Carbazole radical cation) |

| 154 | Moderate | [M - CHO - N-CH₃]⁺ |

Rationale for Prediction: The molecular ion peak is predicted at m/z 225, corresponding to the molecular weight of C₁₄H₁₁NO₂. Common fragmentation patterns for aldehydes (loss of CHO) and methoxy-substituted compounds (loss of CH₃) are expected.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the N-methoxylation of 3-formylcarbazole.

Materials:

-

3-Formylcarbazole

-

Methoxyamine hydrochloride

-

A suitable base (e.g., Potassium Carbonate, Sodium Hydride)

-

A suitable solvent (e.g., DMF, THF)

-

Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for cross-coupling reactions.

Procedure:

-

To a solution of 3-formylcarbazole in an appropriate solvent, add the base and stir for a designated time at room temperature.

-

Add methoxyamine hydrochloride to the reaction mixture.

-

If employing a cross-coupling strategy, add the palladium catalyst and ligand.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and spectral characterization of this compound.

Generic Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a generic kinase signaling pathway by this compound.

Conclusion

This technical guide provides a predictive yet comprehensive analysis of the spectral data for this compound, a compound of interest in medicinal and materials chemistry. While direct experimental data remains elusive in the public domain, the presented information, derived from analogous structures, offers a solid foundation for its synthesis, identification, and further investigation. The detailed experimental protocols and workflow diagrams are intended to facilitate future research into this and other novel carbazole derivatives. As new experimental data becomes available, this guide can be updated to provide an even more accurate and valuable resource for the scientific community.

An In-depth Technical Guide to the Solubility of N-methoxy-3-formylcarbazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-3-formylcarbazole is a carbazole (B46965) derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug development and other research areas. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines a general experimental protocol for determining its solubility, and presents a relevant biological signaling pathway to contextualize its potential applications.

Introduction to this compound

This compound, also known as 9-methoxycarbazole-3-carbaldehyde, is an organic compound with the molecular formula C₁₄H₁₁NO₂. The presence of the carbazole nucleus, a well-known pharmacophore, suggests its potential for biological activity. Carbazole derivatives have been investigated for a wide range of applications, including as anticancer agents, antibacterial compounds, and materials with specific optoelectronic properties. The methoxy (B1213986) and formyl groups on the carbazole scaffold of the target molecule can significantly influence its polarity, hydrogen bonding capacity, and, consequently, its solubility profile.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. A product datasheet for this compound explicitly states "Solubility: N/A"[1].

However, the broader family of carbazole derivatives exhibits a wide range of solubilities depending on their substitution patterns. For instance, certain carbazole sulfonamide derivatives show aqueous solubility between 13.4 and 176.5 µg/mL. Other research indicates that Pt(II) mono-, di-, and poly-ynes that incorporate carbazole spacers are soluble in common organic solvents. Additionally, some carbazole derivatives have demonstrated good solubility in lubricating oil. This variability underscores the necessity of empirical determination of solubility for each specific derivative.

To facilitate future research and provide a standardized framework for reporting, the following table is presented for the systematic recording of experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (g/L) | Observations |

| Non-Polar Solvents | |||

| Hexane | 1.88 | Data not available | |

| Toluene | 2.38 | Data not available | |

| Dichloromethane | 9.08 | Data not available | |

| Polar Aprotic Solvents | |||

| Diethyl Ether | 4.34 | Data not available | |

| Ethyl Acetate | 6.02 | Data not available | |

| Acetone | 20.7 | Data not available | |

| Acetonitrile | 37.5 | Data not available | |

| Dimethylformamide (DMF) | 36.7 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | |

| Polar Protic Solvents | |||

| Methanol | 32.7 | Data not available | |

| Ethanol | 24.5 | Data not available | |

| Isopropanol | 19.9 | Data not available | |

| Water | 80.1 | Data not available |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the qualitative and semi-quantitative solubility of this compound in various organic solvents. This method is based on established procedures for organic compound solubility analysis[2][3][4][5].

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or micropipettes

-

Spatula

Procedure:

-

Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 60 seconds.

-

Observation: After mixing, visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition (for insoluble or partially soluble compounds): If the compound is not fully soluble, add additional aliquots of the solvent (e.g., 0.5 mL at a time) and repeat the mixing and observation steps. Record the total volume of solvent required to dissolve the solid.

-

Heating: For compounds that are insoluble at room temperature, gentle heating can be applied to assess temperature effects on solubility. If the compound dissolves upon heating and precipitates upon cooling, this should be noted.

-

Data Recording: Record the results in a structured format, such as Table 1. For semi-quantitative results, the solubility can be expressed in g/L or mg/mL.

This experimental workflow can be visualized as follows:

Potential Biological Signaling Pathway

Carbazole derivatives have been shown to interact with various biological targets. One such target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation[6]. The interaction of a carbazole derivative with the AhR signaling pathway provides a plausible model for the biological activity of this compound.

The generalized AhR signaling pathway is as follows:

-

Ligand Binding: A ligand, such as a carbazole derivative, enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins (e.g., Hsp90, XAP2, p23).

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. The AhR-ligand complex then translocates into the nucleus.

-

Dimerization: In the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT).

-

DNA Binding: The AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activators and initiates the transcription of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in metabolism.

This pathway can be represented by the following diagram:

Conclusion

While direct quantitative solubility data for this compound remains to be fully elucidated in the scientific literature, this guide provides a robust framework for researchers to systematically determine its solubility profile. The provided experimental protocol offers a standardized method for generating reliable and comparable data. Furthermore, the contextualization of this compound within a plausible biological signaling pathway, such as the AhR pathway, highlights its potential relevance in drug discovery and toxicology research. Future experimental work is essential to populate the solubility table and validate the hypothesized biological activities of this compound.

References

Thermal Stability and Degradation Profile of N-methoxy-3-formylcarbazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of N-methoxy-3-formylcarbazole. Due to a lack of specific experimental data for this compound in publicly available literature, this document establishes a theoretical profile based on the well-documented thermal properties of the carbazole (B46965) scaffold and the influence of methoxy (B1213986) and formyl functional groups on related aromatic systems. This guide also presents standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to facilitate future empirical studies.

Introduction

This compound is a carbazole derivative of interest in medicinal chemistry and materials science. The carbazole core is renowned for its high thermal stability, a critical attribute for applications in organic electronics and for ensuring the stability of pharmaceutical compounds during manufacturing and storage.[1] The thermal properties of this compound are dictated by the interplay of the rigid carbazole ring system and its N-methoxy and C-formyl substituents. Understanding its thermal stability and degradation pathways is crucial for predicting its shelf-life, processing conditions, and potential degradation products.

Predicted Thermal Properties of this compound

While no direct experimental data for this compound has been reported, an estimation of its thermal properties can be inferred from the behavior of related compounds.

General Thermal Stability of Carbazole Derivatives

The carbazole nucleus is a robust aromatic system that generally imparts excellent thermal stability to its derivatives. Studies on various substituted carbazoles have shown high decomposition temperatures (Td), often exceeding 300°C.[1][2] For instance, certain carbazole derivatives have demonstrated 5% weight loss temperatures ranging from 349°C to 488°C.[1] Some tert-butylphenyl carbazole derivatives exhibit even higher thermal decomposition temperatures, above 470°C, and glass transition temperatures (Tg) exceeding 220°C.[3] This inherent stability is attributed to the extensive π-conjugation and rigid structure of the carbazole core.

Influence of Methoxy and Formyl Substituents

The presence of methoxy and formyl groups on the carbazole core is expected to influence its thermal behavior.

-

Methoxy Group: The effect of a methoxy group on the thermal stability of aromatic compounds can be complex. In some cases, methoxy groups have been reported to potentially lower the thermal stability of polymers due to increased electron donation to the aromatic rings.[4] The initial step in the thermal decomposition of dimethoxybenzenes is often the homolysis of the methoxy bond to eliminate a methyl radical.[5]

-

Formyl Group: The formyl (aldehyde) group is generally more susceptible to oxidation and thermal degradation than the carbazole ring itself. Its presence might introduce lower energy degradation pathways.

Based on these considerations, it is hypothesized that the degradation of this compound would be initiated at a lower temperature than the unsubstituted carbazole core, likely involving the cleavage of the N-O bond of the methoxy group or reactions involving the formyl group.

Quantitative Data from Related Compounds

To provide a quantitative context, the following table summarizes the thermal properties of various carbazole derivatives found in the literature. It is important to note that these are not values for this compound but serve as a reference for the expected range of thermal stability.

| Compound Class | Decomposition Temperature (Td, 5% weight loss) | Glass Transition Temperature (Tg) | Melting Point (m.p.) | Reference |

| Carbazole | Not specified | Not specified | 248-250°C (for a derivative) | [6] |

| N-aryl carbazole derivatives | 349°C - 488°C | > 130°C | Not specified | [1] |

| tert-butylphenyl carbazole derivatives | > 470°C | > 220°C | Not specified | [3] |

| Carbazole/dibenzo[b,d]furan-based HTMs | up to 400°C | > 190°C | Not specified | [7] |

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and degradation profile of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition and the temperatures at specific weight loss percentages (e.g., 5%, 10%, 50%) should be determined. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 25°C and then heat the sample to a temperature approximately 20-30°C above its expected melting point at a rate of 10°C/min. This is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample from the upper temperature limit to a temperature well below its expected glass transition or crystallization temperature (e.g., -50°C) at a rate of 10°C/min.

-

Second Heating Scan: Heat the sample again from the lower temperature limit to the upper temperature limit at a rate of 10°C/min. The data from this scan is typically used for analysis.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to determine the glass transition temperature (Tg) as a step change in the baseline, the melting temperature (Tm) as the peak of the endothermic event, and the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

Visualizations

Proposed Thermal Degradation Initiation

While the full degradation pathway is unknown, a plausible initiation step based on the degradation of similar compounds is the homolytic cleavage of the N-O bond.

Caption: Proposed initial thermal degradation step.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a chemical compound.

Caption: Workflow for thermal analysis experiments.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is not currently available, this technical guide provides a robust theoretical framework based on the known properties of the carbazole core and its substituents. The inherent high thermal stability of the carbazole scaffold suggests that this compound is likely a thermally stable compound, though its degradation is probably initiated by the N-methoxy or C-formyl groups at temperatures lower than the carbazole ring itself. The provided experimental protocols for TGA and DSC offer a standardized approach for the empirical determination of its thermal properties, which is essential for its potential applications in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to N-Methoxy-3-formylcarbazole (CAS 117592-01-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-3-formylcarbazole, identified by CAS number 117592-01-5, is a carbazole (B46965) derivative with potential applications in pharmacological research and as a synthetic precursor. Carbazoles are a class of heterocyclic aromatic compounds known for their diverse biological activities. The introduction of a methoxy (B1213986) group on the nitrogen atom and a formyl group at the 3-position of the carbazole ring system may confer unique physicochemical and biological properties, making it a molecule of interest for further investigation. This technical guide provides a comprehensive overview of the properties, hazards, and synthesis of this compound.

Physicochemical Properties

This compound is described as an oil at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 117592-01-5 | |

| Chemical Name | 9-methoxycarbazole-3-carbaldehyde | [1] |

| Molecular Formula | C₁₄H₁₁NO₂ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| Physical Description | Oil | [1] |

| Purity | >98% | [1] |

| Solubility | Information not available. General advice for similar compounds suggests warming to 37°C and using an ultrasonic bath to aid dissolution in solvents. | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by the following spectroscopic data:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 10.10 (s, 1H, -CHO), 8.59 (s, 1H, ArH), 8.13 (d, J = 7.7 Hz, 1H, ArH), 8.04 (d, J = 8.3 Hz, 1H, ArH), 7.60 (d, J = 8.5 Hz, 2H, ArH), 7.57 (s, 1H, ArH), 7.40 (bs, 1H, ArH), 4.20 (s, 3H, -OCH₃)[2].

-

¹³C NMR (100 MHz, CDCl₃): δ 192.1, 147.2, 138.5, 138.4, 129.5, 126.3, 125.2, 120.8, 120.7, 120.4, 120.2, 108.6, 108.5, 63.4[2].

Hazards and Safety Information

This compound is a chemical that should be handled with care by trained professionals in a laboratory setting. The available safety data indicates the following hazards:

| Hazard Statement | GHS Classification | Precautionary Statements |

| Fatal if swallowed. | Acute Toxicity, Oral (Category 2) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

| May cause drowsiness or dizziness. | Specific target organ toxicity — single exposure (Category 3), Central nervous system | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

Storage: Store the product in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[1]

Experimental Protocols

Synthesis of 9-Methoxy-9H-carbazole-3-carbaldehyde

A common method for the formylation of N-substituted carbazoles is the Vilsmeier-Haack reaction. The following protocol is adapted from a procedure for the synthesis of 9-Methoxy-9H-carbazole-3-carbaldehyde[2].

Materials:

-

9-Methoxy-9H-carbazole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed ice

-

Water

Procedure:

-

To 1,2-dichloroethane (10 mL) at room temperature, add DMF (2.34 mL).

-

Under a nitrogen atmosphere, add phosphorus oxychloride (2.74 mL, 30 mmol) dropwise to the solution.

-

Stir the solution at room temperature for 30 minutes.

-

Add 9-methoxy-9H-carbazole (0.20 g, 1.0 mmol) to the reaction mixture.

-

Heat the resulting solution to 85°C and stir for 24 hours.

-

After the reaction is complete, pour the solution onto crushed ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 10 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate in vacuo to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in the public domain, research on structurally similar carbazole alkaloids provides insights into its potential therapeutic applications. A study on 3-Methoxy Carbazole, a closely related compound lacking the N-methoxy group, has demonstrated its potential to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.

The study on 3-Methoxy Carbazole indicated that it could induce apoptosis in MCF-7 breast cancer cells, as evidenced by increased caspase activities and the generation of reactive oxygen species (ROS). Furthermore, treatment with 3-Methoxy Carbazole was observed to inhibit the gene expression of NF-κB in these cells. These findings suggest that the carbazole scaffold with a 3-methoxy substituent may have anticancer properties mediated through the inhibition of the NF-κB pathway. Given the structural similarity, it is plausible that this compound could exhibit similar biological activities, though this requires experimental verification.

Conclusion

This compound is a carbazole derivative with defined physicochemical and spectroscopic properties. While comprehensive biological data for this specific compound is not yet widely available, its structural similarity to other bioactive carbazoles, particularly in the context of cancer research, suggests it is a promising candidate for further investigation. The synthesis protocol provided offers a reliable method for its preparation, enabling further studies into its biological effects and potential as a lead compound in drug discovery. As with any research chemical, appropriate safety precautions should be strictly followed during its handling and use.

References

Uncharted Territory: A Technical Guide to the Potential Biological Activity of N-methoxy-3-formylcarbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the biological activity of N-methoxy-3-formylcarbazole derivatives is not extensively available in current scientific literature. This guide, therefore, extrapolates potential biological activities, synthetic methodologies, and mechanisms of action from published data on structurally analogous N-alkoxy and N-hydroxycarbazole derivatives. The proposed activities and pathways for the target compounds are hypothetical and necessitate experimental validation.

Introduction: The Carbazole (B46965) Scaffold in Drug Discovery

The carbazole core, a tricyclic aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its inherent rigidity, planarity, and electron-rich character make it an ideal pharmacophore for engaging with a variety of biological targets. Strategic chemical modifications at the nitrogen (N9) position and across the carbocyclic framework have yielded a diverse library of derivatives exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3]

The incorporation of an N-methoxy group, a bioisostere of the more common N-H or N-alkyl functionalities, can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile by altering its electronic properties, lipophilicity, and metabolic fate. Concurrently, the 3-formyl group, an electron-withdrawing entity, can serve as a hydrogen bond acceptor and a versatile chemical handle for further derivatization. The synergistic combination of these two functional groups on the carbazole scaffold represents a novel and underexplored area for therapeutic innovation.

Anticipated Biological Activities: Insights from Related Derivatives

In the absence of direct data for this compound derivatives, we can infer potential therapeutic applications by examining the established biological activities of other N-substituted and hydroxy-carbazole analogs.

Antimicrobial Potential

Derivatives of carbazole with substitutions at the nitrogen atom have demonstrated notable antimicrobial efficacy. For example, the introduction of imidazole (B134444) and 1,2,4-triazole (B32235) moieties at the N9 position has led to the development of potent antibacterial and antifungal compounds.[1]

Table 1: Documented Antimicrobial Activity of Select N-Substituted Carbazole Derivatives

| Compound/Derivative | Target Organism(s) | Activity Metric (MIC in µg/mL) |

| N-[1,2,4-triazole]-carbazole | Candida albicans | 2-4[1] |

| N-[imidazole]-carbazole | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, MRSA, Pseudomonas aeruginosa, Bacillus proteus | 1-8[1] |

| N-ethyl-[N-methyl-piperazinyl]-dibenzo[a,c]carbazole derivative | B. subtilis, S. aureus, E. coli, Pseudomonas fluorescens | 1.9-7.8[1] |

| N-ethyl-[2-methyl-5-nitro imidazole]-dibenzo[a,c]carbazole derivative | B. subtilis | 0.9[1] |

Anticancer Prospects

A number of N-substituted carbazole derivatives have exhibited significant cytotoxic activity against a range of human cancer cell lines.

Table 2: Documented Anticancer Activity of Select N-Substituted Carbazole Derivatives

| Compound/Derivative | Target Cell Line(s) | Activity Metric (IC50 in µg/mL) |

| N-ethyl carbazole derivative 46 | C6 glioma | 5.9[1] |

| N-ethyl carbazole derivative 47 | A549 lung carcinoma | 25.7[1] |

Neuroprotective Avenues

The potential of N-substituted carbazoles in the context of neurodegenerative diseases is an active area of investigation, with several derivatives demonstrating promising neuroprotective effects.[4]

Proposed Synthetic Strategies and Experimental Blueprints

The synthesis of this compound would likely be a multi-step endeavor, commencing with the construction of the carbazole nucleus, followed by N-alkoxylation and subsequent C3-formylation.

Foundational Synthesis of the Carbazole Core

A variety of established synthetic routes can be employed for the construction of the carbazole scaffold:

-

Borsche–Drechsel Cyclization: A classic method involving the reaction of arylhydrazines with cyclohexanones, followed by acid-catalyzed cyclization and subsequent aromatization.

-

Graebe–Ullmann Reaction: This method relies on the reductive cyclization of N-phenyl-2-nitroanilines.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This modern approach is followed by an oxidative cyclization of the resulting functionalized diphenylamines.[5]

A Plausible Protocol for the Synthesis of N-Hydroxycarbazole

N-hydroxycarbazoles are logical precursors for their N-alkoxy counterparts. The following hypothetical protocol is adapted from established methods for other N-hydroxy heterocycles.

Hypothetical Protocol for N-Hydroxycarbazole Synthesis:

-

Starting Material: 2-Nitrobiphenyl (B167123).

-

Selective Reduction: The 2-nitrobiphenyl is subjected to selective reduction to yield 2-(hydroxylamino)biphenyl, utilizing a mild reducing agent such as zinc dust in the presence of ammonium (B1175870) chloride.

-

Acid-Catalyzed Cyclization: The intermediate 2-(hydroxylamino)biphenyl is then cyclized under acidic conditions, for instance, with polyphosphoric acid, to afford N-hydroxycarbazole.

-

Purification: The final product is purified from the crude reaction mixture using column chromatography on silica (B1680970) gel.

A Plausible Protocol for N-Alkoxylation

The synthesis of N-alkoxycarbazoles can be achieved through the alkylation of N-hydroxycarbazoles.

Hypothetical Protocol for N-Methoxycarbazole Synthesis:

-

Starting Material: N-Hydroxycarbazole.

-

Deprotonation: The N-hydroxycarbazole is treated with a suitable base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), to generate the corresponding alkoxide.

-

Alkylation: The resulting alkoxide is then reacted with an appropriate alkylating agent, for example, methyl iodide or dimethyl sulfate, to introduce the desired methoxy (B1213986) group.

-

Purification: The reaction is carefully quenched with water and extracted with an organic solvent. The final product is isolated and purified via column chromatography.

C3-Formylation Strategy

The introduction of a formyl group at the C3 position of the carbazole ring can be accomplished using standard formylating procedures.

Hypothetical Protocol for 3-Formylation:

-

Starting Material: N-methoxycarbazole.

-

Vilsmeier-Haack Reaction: The N-methoxycarbazole is subjected to a Vilsmeier-Haack reaction utilizing a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

-

Reaction Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by neutralization with a suitable base, such as sodium hydroxide.

-

Purification: The precipitated this compound is collected by filtration, washed thoroughly, and purified by recrystallization.

Potential Mechanisms of Action and Associated Signaling Pathways

The diverse biological effects of carbazole derivatives are frequently linked to their interactions with DNA, inhibition of critical enzymes, or modulation of key cellular signaling cascades.

Postulated Antimicrobial Mechanism

The antimicrobial activity of carbazole derivatives may stem from their ability to disrupt microbial cell membrane integrity, inhibit essential metabolic enzymes, or interfere with nucleic acid replication and transcription. The planar nature of the carbazole ring system could facilitate its intercalation into microbial DNA, thereby impeding these vital cellular processes.

Hypothesized Anticancer Mechanism

Many established carbazole-based anticancer agents, such as ellipticine, function by inhibiting topoisomerase II. They achieve this by stabilizing the covalent complex formed between the enzyme and DNA, which ultimately leads to the accumulation of DNA strand breaks and the induction of apoptosis. It is plausible that this compound derivatives could exert their anticancer effects through a similar mechanism. Furthermore, they may also act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

Diagram of a Potential Anticancer Signaling Pathway

Caption: A potential mechanism of anticancer activity via the inhibition of Topoisomerase II.

Proposed Experimental Workflows

Workflow for Synthesis and Structural Characterization

References

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Alkyl Carbazole Derivatives as New Tools for Alzheimer’s Disease: Preliminary Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of N-methoxy-3-formylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific crystal structure of N-methoxy-3-formylcarbazole has not been deposited in publicly accessible crystallographic databases. This guide therefore provides a comprehensive technical overview of the established methodologies for its synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction. The quantitative data presented is illustrative and based on closely related structures, serving as a template for future experimental work.

Introduction

Carbazole (B46965) and its derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry and materials science for their diverse biological activities and optoelectronic properties. The introduction of a methoxy (B1213986) group at the N-position and a formyl group at the 3-position of the carbazole scaffold is anticipated to modulate its electronic properties, molecular conformation, and intermolecular interactions, thereby influencing its efficacy as a potential therapeutic agent or its performance in organic electronics.

A definitive understanding of the three-dimensional atomic arrangement of this compound is crucial for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the most powerful technique for obtaining this detailed structural information.[1][2][3] This whitepaper outlines the complete workflow for the crystal structure analysis of this compound, from chemical synthesis to the final refined crystal structure.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the initial formylation of the carbazole core, followed by N-functionalization.

Step 1: Formylation of Carbazole (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7]

-

Reagents and Solvents:

-

Carbazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate (B1210297) solution

-

Deionized water

-

-

Procedure:

-

A solution of N,N-dimethylformamide (DMF) is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent, a chloroiminium salt.[5][6]

-

A solution of carbazole in a suitable solvent like dichloromethane (DCM) is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into ice-cold water and neutralized with a sodium acetate solution.

-

The resulting precipitate, 3-formylcarbazole, is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: N-methoxylation of 3-formylcarbazole

The introduction of the N-methoxy group can be achieved through N-alkoxylation, a less common but feasible modification for carbazole systems. This step is hypothetical and based on general N-functionalization reactions.

-

Reagents and Solvents:

-

3-formylcarbazole

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

A methoxylating agent (e.g., methoxyamine, O-methylhydroxylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, THF)

-

-

Procedure:

-

3-formylcarbazole is dissolved in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base, such as sodium hydride, is added portion-wise to deprotonate the carbazole nitrogen.

-

The mixture is stirred until the evolution of hydrogen gas ceases.

-

The methoxylating agent is then added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by TLC.

-

After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The final product, this compound, is purified using column chromatography.

-

Single Crystal Growth

Growing high-quality single crystals is often the most critical and challenging step in crystal structure determination.[8][9][10] For a small organic molecule like this compound, several techniques can be employed.

-

General Considerations:

-

Purity: The starting material must be of the highest possible purity.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.

-

Nucleation: The number of nucleation sites should be minimized to encourage the growth of a few large crystals.[8]

-

Environment: The crystallization vessel should be kept free of dust and mechanical disturbances.[8][9]

-

-

Common Crystallization Methods:

-

Slow Evaporation: A solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9][10]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, or even lower temperatures in a controlled manner.[9][11]

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids.[9]

-

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.5 mm in each dimension) is obtained, it is mounted on a diffractometer for data collection.[12][13]

-

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., CCD or CMOS).[1][13]

-

A low-temperature device (e.g., a cryostream) is typically used to cool the crystal (e.g., to 100-120 K) to minimize thermal vibrations and improve data quality.[12]

-

-

Procedure:

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a loop) with cryoprotectant oil.

-

Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of diffraction images are collected to determine the unit cell parameters and crystal system.

-

Data Collection Strategy: Based on the crystal's Laue group, a strategy is devised to collect a complete and redundant dataset by rotating the crystal through a series of angles (e.g., ω and φ scans).[12]

-

Data Integration and Reduction: The collected diffraction images are processed to integrate the intensities of each reflection, apply corrections for experimental factors (e.g., Lorentz and polarization effects), and merge redundant measurements.

-

Structure Solution and Refinement

The processed diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography.[14]

-

Structure Solution:

-

For small molecules like this compound, direct methods are typically successful in solving the phase problem.[3][14] These methods use statistical relationships between the intensities to derive initial phase estimates.

-

The initial phases are used to calculate an electron density map, from which the positions of most non-hydrogen atoms can be identified.

-

-

Structure Refinement:

-

The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[14][15][16]

-

This iterative process involves adjusting atomic coordinates, thermal parameters (initially isotropic, then anisotropic), and site occupancies to improve the agreement between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|Fₑ|) from the model.[17][18]

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The quality of the final model is assessed by figures of merit such as the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF).[18]

-

Data Presentation

The final results of a crystal structure analysis are typically presented in a Crystallographic Information File (CIF), a standard format developed by the International Union of Crystallography (IUCr).[19][20][21][22][23] The key quantitative data are summarized in tables.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Illustrative Value |

| Crystal Data | |

| Chemical formula | C₁₄H₁₁NO₂ |

| Formula weight | 225.24 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5 Å |

| b | 12.0 Å |

| c | 10.5 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 1035 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.445 Mg/m³ |

| Absorption coefficient | 0.098 mm⁻¹ |

| F(000) | 472 |

| Data Collection | |

| Theta range for data collection | 2.5° to 28.0° |

| Index ranges | -11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -13 ≤ l ≤ 13 |

| Reflections collected | 10500 |

| Independent reflections | 2500 [R(int) = 0.04] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2500 / 0 / 155 |

| Goodness-of-fit (GooF) on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Visualizations

Experimental Workflow

The overall process from synthesis to final structural data can be visualized as a sequential workflow.

Caption: Workflow for the crystal structure analysis of this compound.

Hypothesized Intermolecular Interactions

Based on the functional groups present in this compound, a network of non-covalent interactions is expected to govern the crystal packing. These interactions are critical for the stability of the crystal lattice.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The structural elucidation of this compound through single-crystal X-ray diffraction is an essential step towards understanding its chemical and physical properties. This guide provides a detailed framework for the synthesis, crystallization, and crystallographic analysis of this target compound. The experimental protocols and data presentation standards outlined herein are intended to guide researchers in obtaining and reporting the crystal structure. The resulting atomic-level insights will be invaluable for the rational design of new carbazole-based compounds in the fields of drug development and materials science.

References

- 1. rigaku.com [rigaku.com]

- 2. excillum.com [excillum.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. How To [chem.rochester.edu]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. youtube.com [youtube.com]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. Small Molecule X-ray Crystallography Facility at JHU [xray.chm.jhu.edu]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. fiveable.me [fiveable.me]

- 15. academic.oup.com [academic.oup.com]

- 16. Introduction [pd.chem.ucl.ac.uk]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 19. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. grokipedia.com [grokipedia.com]

- 22. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Theoretical Exploration of N-methoxy-3-formylcarbazole's Electronic Landscape: A Technical Guide

Introduction

N-methoxy-3-formylcarbazole is a carbazole (B46965) derivative of significant interest due to the versatile reactivity of the formyl group and the electronic influence of the methoxy (B1213986) substituent. Understanding the electronic properties of this molecule is crucial for predicting its behavior in various applications, including as a building block in medicinal chemistry, organic electronics, and materials science. Theoretical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide a powerful, non-destructive means to elucidate these properties. This guide outlines the standard computational workflow for such an analysis.

Theoretical Methodology

The electronic properties of this compound can be rigorously investigated using quantum chemical calculations. The following protocol describes a widely accepted approach.

Computational Details

The calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The typical methodology involves:

-

Geometry Optimization: The molecular geometry of this compound is first optimized in the gas phase. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set like 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and weakly bound electrons, while "(d,p)" adds polarization functions to heavy atoms and hydrogen, respectively, to account for anisotropic electron density.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties Calculation: With the optimized geometry, a series of electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

-

Solvent Effects: To simulate more realistic experimental conditions, the calculations can be repeated in a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Excited State Calculations: The electronic absorption spectrum (simulating a UV-Vis spectrum) can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations, often at the same B3LYP/6-311++G(d,p) level of theory on the optimized ground-state geometry.

Data Presentation: Predicted Electronic Properties

The following table summarizes the kind of quantitative data that would be generated from the theoretical calculations for this compound. The values presented are hypothetical but representative for a molecule of this class.

| Property | Symbol | Gas Phase (Illustrative) | Chloroform (Illustrative) | Unit |

| Highest Occupied Molecular Orbital | EHOMO | -5.85 | -5.92 | eV |

| Lowest Unoccupied Molecular Orbital | ELUMO | -2.15 | -2.20 | eV |

| HOMO-LUMO Energy Gap | Egap | 3.70 | 3.72 | eV |

| Ionization Potential | IP | 5.85 | 5.92 | eV |

| Electron Affinity | EA | 2.15 | 2.20 | eV |

| Dipole Moment | µ | 3.5 | 4.1 | Debye |

| Maximum Absorption Wavelength | λmax | 340 | 345 | nm |

Visualizing Computational Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate the logical flow of the computational study and the interrelation of the calculated properties.

Conclusion

This technical guide provides a foundational framework for the theoretical investigation of the electronic properties of this compound. By following the outlined computational protocols, researchers can generate valuable data to understand the molecule's intrinsic electronic structure, reactivity, and spectroscopic characteristics. The visualization of workflows and property relationships further aids in the interpretation and communication of these complex theoretical results, paving the way for the rational design of new molecules for targeted applications in drug development and materials science.

Methodological & Application

Application Notes and Protocols: Synthesis of N-methoxy-3-formylcarbazole via Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-methoxy-3-formylcarbazole, also known as 9-methoxycarbazole-3-carbaldehyde, utilizing the Vilsmeier-Haack reaction. This formylation reaction is a crucial method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings, such as the carbazole (B46965) nucleus. The resulting product is a valuable intermediate in the synthesis of various biologically active compounds and materials. This application note includes a summary of reaction parameters, a step-by-step experimental protocol, and a graphical representation of the workflow.

Introduction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][4] The electrophilic chloroiminium salt, or Vilsmeier reagent, then attacks the electron-rich carbazole ring, leading to the formation of an iminium intermediate which, upon hydrolysis, yields the desired aldehyde.[1][4] this compound is a significant synthetic intermediate, and its preparation via the Vilsmeier-Haack reaction offers an efficient route to this key building block. The first total synthesis of 9-methoxycarbazole-3-carboxaldehyde was reported by Kawasaki and Somei.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction.

| Parameter | Value | Reference |

| Starting Material | N-methoxycarbazole (9-methoxycarbazole) | |

| Product | This compound (9-methoxycarbazole-3-carbaldehyde) | |

| Molecular Formula | C₁₄H₁₁NO₂ | [5] |

| CAS Number | 117592-01-5 | [5] |

| Molecular Weight | 225.24 g/mol | [5] |

| Stoichiometry (Substrate:POCl₃:DMF) | 1 : 1.5 : excess | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Reaction Time | 24 hours | [6] |

| Yield | 90% | [6] |

Experimental Protocol

This protocol details the methodology for the Vilsmeier-Haack formylation of N-methoxycarbazole.

Materials:

-

N-methoxycarbazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous (optional solvent for substrate)

-

Crushed ice

-

Sodium acetate (B1210297) or other suitable base for neutralization

-

Ethyl acetate or other suitable extraction solvent

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Heating mantle (if required for other substrates, but not for this specific reaction)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Vilsmeier Reagent Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to act as both reagent and solvent.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).[6]

-

-

Formylation Reaction:

-

Dissolve N-methoxycarbazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.

-

Add the solution of N-methoxycarbazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt. This step is exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a base such as sodium acetate or a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic layers and wash with water, followed by brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Safety Precautions:

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The quenching step is exothermic and releases HCl gas; perform it slowly in an ice bath within a fume hood.

Visualizations

Reaction Mechanism:

References

Application Notes and Protocols for the Synthesis of N-methoxy-3-formylcarbazole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-methoxy-3-formylcarbazole is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. This document provides a detailed experimental protocol for its synthesis via the Vilsmeier-Haack formylation of N-methoxycarbazole. The protocol is based on established synthetic methods and is intended for use by qualified laboratory personnel.

Experimental Protocol

The synthesis of this compound is a two-step process that begins with the preparation of the starting material, 9-methoxy-9H-carbazole, followed by a Vilsmeier-Haack formylation reaction.

Step 1: Synthesis of 9-methoxy-9H-carbazole (Starting Material)

A detailed protocol for the synthesis of the N-methoxycarbazole precursor can be found in the supporting information of the cited literature. For the purpose of this protocol, it is assumed that 9-methoxy-9H-carbazole is available.

Step 2: Synthesis of 9-methoxy-9H-carbazole-3-carbaldehyde (this compound)[1]

This procedure utilizes a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of the carbazole (B46965) ring.

Materials and Reagents:

-

9-methoxy-9H-carbazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Crushed ice

-

Water

Equipment:

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 1,2-dichloroethane (10 mL) in a round-bottom flask, add N,N-dimethylformamide (DMF, 2.34 mL) at room temperature.

-

Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 2.74 mL, 30 mmol) dropwise to the solution.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add 9-methoxy-9H-carbazole (0.20 g, 1.0 mmol) to the reaction mixture.

-

Heat the solution to 85 °C and stir for 24 hours.

-

After 24 hours, pour the reaction mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 9-methoxy-9H-carbazole | 197.23 | 1.0 | 0.20 g |

| Phosphorus oxychloride | 153.33 | 30 | 2.74 mL |

| N,N-Dimethylformamide | 73.09 | - | 2.34 mL |

| Product | Yield (%) | ||

| This compound | Not explicitly stated in the abstract, purification required. |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocol for the Purification of N-methoxy-3-formylcarbazole using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-methoxy-3-formylcarbazole using silica (B1680970) gel column chromatography. The following application notes and experimental procedures are based on established chemical principles and analogous purifications of related carbazole (B46965) derivatives.

Introduction

This compound is a carbazole derivative with potential applications in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is an essential technique for isolating the desired product in high purity, which is critical for subsequent characterization and use in further research and development. This protocol outlines a reliable method for the purification of this compound using silica gel as the stationary phase and a gradient elution system.

Data Presentation

While specific experimental data for the column chromatography of this compound is not widely published, the following table provides recommended starting conditions and expected outcomes based on the purification of structurally similar carbazole aldehydes. Researchers should use these values as a guide and optimize them based on their specific experimental results, particularly through thin-layer chromatography (TLC) analysis.